5-Ethyl-2-methylphenyl 4-methylbenzoate
Description
5-Ethyl-2-methylphenyl 4-methylbenzoate is an aromatic ester featuring a benzoate backbone with a 4-methyl substituent and a phenoxy group substituted with ethyl and methyl groups at the 5- and 2-positions, respectively. The ethyl and methyl substituents likely influence its physicochemical properties, such as solubility, melting point, and reactivity, compared to simpler benzoate derivatives .
Properties
Molecular Formula |
C17H18O2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(5-ethyl-2-methylphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-4-14-8-7-13(3)16(11-14)19-17(18)15-9-5-12(2)6-10-15/h5-11H,4H2,1-3H3 |
InChI Key |
APKBOYBHYKJJHD-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs (Table 1) include ethyl-substituted benzoates and methylbenzimidazole derivatives.
Table 1: Structural Comparison of 5-Ethyl-2-methylphenyl 4-methylbenzoate with Analogues
Key Observations:
- Steric Effects: The 2-methyl group on the phenoxy ring may hinder ester hydrolysis compared to unsubstituted benzoates, as seen in ethyl 3,5-dimethylbenzoate derivatives .
- Bioactivity: Methylbenzimidazole-linked benzoates (e.g., compound from ) exhibit antimicrobial activity, suggesting that the target compound’s ethyl and methyl groups could modulate similar bioactivity if tested.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
